ethynyl(3-iodopropyl)dimethylsilane
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Overview
Description
Ethynyl(3-iodopropyl)dimethylsilane is an organosilicon compound with the molecular formula C7H13ISi It is characterized by the presence of an ethynyl group attached to a 3-iodopropyl chain, which is further bonded to a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethynyl(3-iodopropyl)dimethylsilane typically involves the reaction of 3-iodopropyltrimethylsilane with acetylene in the presence of a strong base such as sodium amide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
3-iodopropyltrimethylsilane+acetyleneNaNH2this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethynyl(3-iodopropyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Addition: Electrophiles such as halogens or hydrogen halides in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Addition: Formation of substituted alkenes.
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of reduced silane derivatives.
Scientific Research Applications
Ethynyl(3-iodopropyl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethynyl(3-iodopropyl)dimethylsilane involves its reactivity with various chemical species. The ethynyl group can undergo addition reactions, while the iodine atom can participate in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Ethynyl(3-iodopropyl)dimethylsilane can be compared with other similar compounds such as:
Ethynyltrimethylsilane: Lacks the 3-iodopropyl chain, making it less versatile in substitution reactions.
3-Iodopropyltrimethylsilane: Lacks the ethynyl group, limiting its reactivity in addition reactions.
Ethynyl(3-chloropropyl)dimethylsilane: Similar structure but with a chlorine atom instead of iodine, affecting its reactivity and applications.
This compound is unique due to the presence of both the ethynyl and 3-iodopropyl groups, which provide a combination of reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
2639440-48-3 |
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Molecular Formula |
C7H13ISi |
Molecular Weight |
252.2 |
Purity |
95 |
Origin of Product |
United States |
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